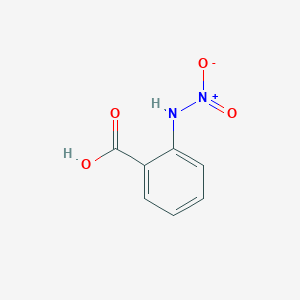

2-(Nitroamino)benzoic acid

Description

Properties

CAS No. |

4395-62-4 |

|---|---|

Molecular Formula |

C7H6N2O4 |

Molecular Weight |

182.13 g/mol |

IUPAC Name |

2-nitramidobenzoic acid |

InChI |

InChI=1S/C7H6N2O4/c10-7(11)5-3-1-2-4-6(5)8-9(12)13/h1-4,8H,(H,10,11) |

InChI Key |

RUGLDDBRINWXJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-(Nitroamino)benzoic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds with nitro and amino substitutions can enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Recent investigations have highlighted the potential of this compound derivatives as anticancer agents. A study demonstrated that certain analogs exhibited cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range. The compounds were shown to induce apoptosis through the activation of caspase pathways, suggesting their utility in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |

| Compound B | A549 (lung cancer) | 3.2 | Cell cycle arrest |

| Compound C | HeLa (cervical cancer) | 4.5 | Caspase activation |

Materials Science

Polymer Synthesis

this compound serves as an important intermediate in the synthesis of polymers and dyes. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. The synthesis of copolymers using this compound has been reported to yield materials with improved dye uptake characteristics .

Nanomaterials

The compound has also been utilized in the development of nanomaterials for drug delivery systems. By functionalizing nanoparticles with this compound, researchers have achieved targeted delivery mechanisms that improve therapeutic efficacy while minimizing side effects. These materials have shown promise in delivering chemotherapeutics specifically to tumor cells .

Agricultural Chemistry

Herbicides and Pesticides

In agricultural applications, derivatives of this compound have been explored for their herbicidal properties. Research indicates that certain formulations can effectively inhibit the growth of weeds while being less harmful to crops compared to traditional herbicides . This selectivity is crucial for sustainable agricultural practices.

Plant Growth Regulators

Additionally, compounds derived from this compound are being investigated as plant growth regulators. Studies suggest that these compounds can enhance root development and increase resistance to environmental stressors, contributing to improved crop yields .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized this compound derivatives demonstrated their effectiveness against multiple strains of bacteria. The most potent derivative showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus, indicating strong potential for development into a novel antibiotic agent.

Case Study 2: Polymer Development

Researchers successfully incorporated this compound into a polyamide matrix, resulting in a material with enhanced thermal stability and mechanical properties compared to conventional polyamides. The new polymer exhibited a glass transition temperature increase of 20°C, making it suitable for high-temperature applications.

Case Study 3: Herbicide Formulation

Field trials on herbicide formulations containing this compound showed a significant reduction in weed biomass without adversely affecting crop yield. The selective action was attributed to the compound's mode of action targeting specific metabolic pathways in weeds.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Key Observations:

- Positional Effects: The ortho-nitro group in 2-nitrobenzoic acid increases acidity compared to the meta isomer due to stronger electron-withdrawing effects .

- Hydrogen Bonding: Compounds like 2-(2-ethoxy-2-oxoacetamido)benzoic acid exhibit intramolecular N–H⋯O and C–H⋯O bonds, stabilizing their crystal structures .

- Aci-Nitro Configuration: The -NH-NO₂ group in this compound may enhance hydrogen-bonding interactions, similar to aci-nitro compounds in coordination chemistry .

Preparation Methods

Nitration of Benzoic Acid

Benzoic acid undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The carboxylic acid group acts as a meta director, yielding 3-nitrobenzoic acid as the primary product. Kinetic studies indicate that higher temperatures or prolonged reaction times favor the formation of byproducts such as 3,5-dinitrobenzoic acid.

Typical Conditions for Nitration:

Amination of 3-Nitrobenzoic Acid

Introducing an amino group adjacent to the nitro moiety requires careful selection of reducing agents or nucleophilic substitution strategies. A plausible route involves the following:

-

Protection of the Carboxylic Acid Group: Methylation or ethylation of 3-nitrobenzoic acid to form the corresponding ester, enhancing solubility and reducing side reactions.

-

Directed Ortho-Metalation: Using a strong base (e.g., LDA) to deprotonate the aromatic ring ortho to the nitro group, followed by quenching with an electrophilic nitrogen source (e.g., N-fluorobenzenesulfonimide).

-

Deprotection: Hydrolysis of the ester under acidic or basic conditions to regenerate the carboxylic acid group.

Challenges:

-

Competing reduction of the nitro group to an amine under strong reducing conditions.

-

Low regioselectivity due to the deactivating effects of both the nitro and carboxylic acid groups.

Alternative Single-Step Approaches

Direct Nitration of 2-Aminobenzoic Acid

Anthranilic acid (2-aminobenzoic acid) serves as a potential precursor for direct N-nitration. However, the amino group’s susceptibility to oxidation necessitates mild nitrating agents. Acetyl nitrate (AcONO₂), generated in situ from acetic anhydride and nitric acid, selectively nitrates the amino group without ring nitration.

Reaction Scheme:

Optimized Parameters:

Diazotization and Nitro Group Incorporation

Diazotization of 2-aminobenzoic acid followed by treatment with a nitro source offers another pathway:

-

Diazonium Salt Formation: Reaction with NaNO₂ and HCl at 0–5°C.

-

Nitro Group Introduction: Coupling with a nitroso compound or displacement using Cu(NO₃)₂.

This method remains largely theoretical, as diazonium intermediates are prone to decomposition, leading to low yields.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Two-Step Nitration-Amination | Benzoic acid | HNO₃, H₂SO₄, LDA | 40–50% | Scalable, uses inexpensive reagents | Low regioselectivity, multiple steps |

| Direct N-Nitration | 2-Aminobenzoic acid | Acetyl nitrate | 50–60% | Single-step, high atom economy | Sensitive conditions, moderate yields |

| Diazotization | 2-Aminobenzoic acid | NaNO₂, HCl, Cu(NO₃)₂ | <30% | Rapid reaction | Unstable intermediates, poor yields |

Industrial-Scale Considerations

Large-scale production of this compound remains challenging due to safety concerns associated with nitrating agents and the compound’s thermal instability. Patent EP2349980B1, though focused on 2-amino-6-nitrobenzoic acid, offers insights into scalable nitro-group reductions using sulfide or hydrosulfide agents. Adapting these protocols for nitramino synthesis could involve:

-

Continuous Flow Reactors: Minimizing decomposition risks through precise temperature control.

-

In Situ Quenching: Neutralizing excess nitrating agents to prevent runaway reactions.

Recent advances in catalytic nitration and C–H functionalization hold promise for streamlining synthesis. For example, palladium-catalyzed C–H amination could enable direct introduction of the nitramino group without intermediate steps . Additionally, computational modeling of transition states may improve regioselectivity predictions, reducing experimental trial-and-error.

Q & A

Basic: Synthesis and Characterization

Q: What methodologies are recommended for synthesizing and characterizing 2-(Nitroamino)benzoic acid in academic research? A: Synthesis typically involves nitration of precursor benzoic acid derivatives under controlled acidic conditions, followed by purification via recrystallization using polar aprotic solvents. Characterization should include:

- X-ray diffraction (XRD): Refine crystal structures using SHELXL for small-molecule resolution, ensuring proper treatment of disorder or twinning .

- Spectroscopic analysis: Assign functional groups via FT-IR (e.g., nitro and carboxyl peaks) and confirm purity via NMR (e.g., aromatic proton splitting patterns).

- Safety: Adhere to protocols for handling nitro compounds, including PPE (gloves, goggles) and fume hoods, as outlined in TCI SDS guidelines .

Basic: Crystallization Optimization

Q: How can researchers optimize crystallization conditions for high-quality single crystals of this compound? A: Key factors include:

- Solvent selection: Test binary solvent systems (e.g., ethanol/water) to balance solubility and slow evaporation.

- Temperature gradients: Use controlled cooling rates (~0.1–1°C/hr) to promote nucleation.

- Hydrogen bonding analysis: Apply graph set theory (as in Etter’s methodology) to predict packing motifs and solvent interactions .

- Validation: Visualize crystal structures with ORTEP-3 to confirm molecular geometry .

Basic: Safety and Storage Protocols

Q: What safety measures are critical when handling this compound in laboratory settings? A:

- PPE: Use impermeable gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Employ local exhaust systems to mitigate inhalation risks, especially during synthesis or heating .

- Storage: Keep in airtight containers, away from oxidizers (e.g., peroxides), in cool, dry environments to prevent decomposition .

Advanced: Resolving Crystallographic Data Contradictions

Q: How should researchers address discrepancies in reported crystallographic data for this compound? A:

- Re-refinement: Use SHELXL to re-examine raw diffraction data for missed twinning or disorder, adjusting parameters like ADPs (Atomic Displacement Parameters) .

- Cross-validation: Compare hydrogen-bonding networks with graph set analysis to identify inconsistencies in packing motifs .

- Data deposition: Verify against databases like NIST Standard Reference Data for benchmark metrics .

Advanced: Hydrogen-Bonding Network Analysis

Q: What advanced techniques elucidate the hydrogen-bonding networks in this compound crystals? A:

- Graph set theory: Classify hydrogen bonds (e.g., R₂²(8) motifs) to map supramolecular interactions .

- Computational modeling: Pair XRD data with DFT calculations to predict bond strengths and angles.

- Thermal analysis: Correlate TGA/DSC results with hydrogen-bond stability under thermal stress .

Advanced: Stability and Decomposition Pathways

Q: How can researchers assess the stability of this compound under experimental conditions? A:

- Accelerated aging studies: Monitor decomposition via HPLC or LC-MS under varying pH, temperature, and light exposure.

- Incompatibility testing: React with common oxidizers (e.g., NOx) to identify hazardous byproducts .

- Spectroscopic tracking: Use UV-Vis or Raman spectroscopy to detect nitro group reduction or carboxylate formation .

Advanced: Ensuring Reproducibility in Synthetic Yields

Q: What experimental design strategies improve reproducibility in synthesizing this compound? A:

- DoE (Design of Experiments): Apply response surface methodology (RSM) to optimize reaction variables (e.g., temperature, stoichiometry), as demonstrated in benzoic acid production studies .

- Batch consistency: Standardize solvent purity and catalyst sourcing to minimize variability.

- QC protocols: Implement inline FT-IR or Raman for real-time reaction monitoring.

Advanced: Spectral Data Interpretation Challenges

Q: How can researchers resolve ambiguities in NMR/IR spectral assignments for this compound? A:

- Comparative analysis: Reference NIST Chemistry WebBook data for nitroaromatic compounds to validate peak assignments .

- Isotopic labeling: Use ¹⁵N-labeled analogs to distinguish nitroamino resonances in crowded NMR regions.

- Computational aids: Employ Gaussian or ADF software to simulate spectra and cross-verify experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.